![molecular formula C8H11ClO B13834488 7-chloro-5-methylbicyclo[3.2.0]heptan-6-one](/img/structure/B13834488.png)
7-chloro-5-methylbicyclo[3.2.0]heptan-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-chloro-5-methylbicyclo[320]heptan-6-one is a bicyclic compound with a unique structure that includes a chlorine atom and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-5-methylbicyclo[3.2.0]heptan-6-one can be achieved through several methods. One common approach involves the photochemical ring contraction–solvolysis of 7-chloro-7-methylbicyclo[3.2.0]hept-2-en-6-ones in methanol . This reaction is influenced by the conformational preferences of the exo- and endo-stereoisomers, leading to the formation of cyclopropylesters .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound can be synthesized on a larger scale using similar photochemical and solvolysis techniques. The scalability of these methods depends on the availability of starting materials and the optimization of reaction conditions.
化学反応の分析
Types of Reactions
7-chloro-5-methylbicyclo[3.2.0]heptan-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
7-chloro-5-methylbicyclo[3.2.0]heptan-6-one has several applications in scientific research:
Biology: Its unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its chemical properties.
Industry: The compound’s reactivity and stability make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of 7-chloro-5-methylbicyclo[3.2.0]heptan-6-one involves its interaction with molecular targets through various pathways. The compound’s effects are mediated by its ability to undergo chemical reactions that modify its structure and function. Specific molecular targets and pathways depend on the context of its application, such as its use in pharmaceuticals or materials science.
類似化合物との比較
Similar Compounds
- 7-chloro-1-hydroxy-7-methylbicyclo[3.2.0]heptan-6-one
- 7-chloro-7-methylbicyclo[3.2.0]hept-2-en-6-one
- 7-methyl-7-vinylbicyclo[3.2.0]hept-2-en-6-one
Uniqueness
7-chloro-5-methylbicyclo[320]heptan-6-one is unique due to its specific substitution pattern, which includes a chlorine atom and a methyl group This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds
特性
分子式 |
C8H11ClO |
|---|---|
分子量 |
158.62 g/mol |
IUPAC名 |
7-chloro-5-methylbicyclo[3.2.0]heptan-6-one |
InChI |
InChI=1S/C8H11ClO/c1-8-4-2-3-5(8)6(9)7(8)10/h5-6H,2-4H2,1H3 |
InChIキー |
UVONOUWBTAUXPO-UHFFFAOYSA-N |
正規SMILES |
CC12CCCC1C(C2=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



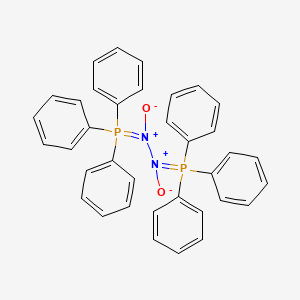

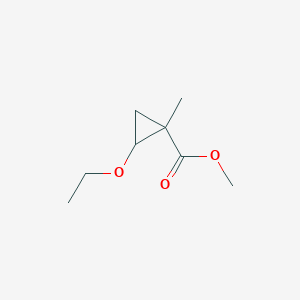
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-2-methylbut-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13834424.png)
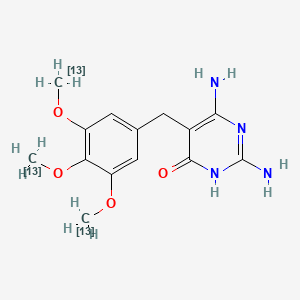
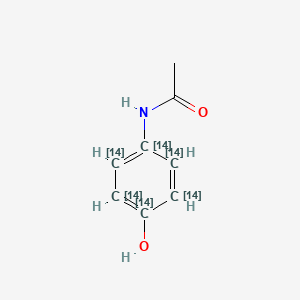

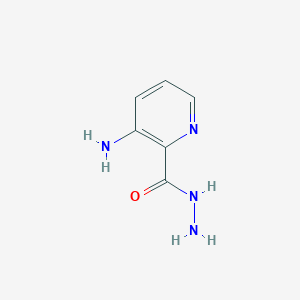
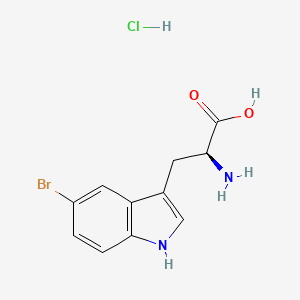

![2-[2-[4-[(2-Chloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]ethyl-trimethylazanium](/img/structure/B13834466.png)
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(4-bromophenyl)methylideneamino]-5-methyltriazole-4-carboxamide](/img/structure/B13834468.png)

